2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-2,3-diphenyl-
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Overview
Description
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-2,3-diphenyl- is a complex organic compound with the molecular formula C25H22N2O. This compound is known for its unique structure, which combines elements of benzoxepine and pyrazole, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-2,3-diphenyl- typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include phenylhydrazine, benzaldehyde derivatives, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the compound.
Substitution: Common in modifying the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-2,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-2,3-diphenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to engage in specific binding interactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-phenyl-
- 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl-
Uniqueness
What sets 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-2,3-diphenyl- apart from similar compounds is its specific substitution pattern on the benzoxepine and pyrazole rings. This unique arrangement of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
124392-82-1 |
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Molecular Formula |
C25H22N2O |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
8,9-dimethyl-2,3-diphenyl-4,5-dihydro-[1]benzoxepino[5,4-c]pyrazole |
InChI |
InChI=1S/C25H22N2O/c1-17-15-22-23(16-18(17)2)28-14-13-21-24(22)26-27(20-11-7-4-8-12-20)25(21)19-9-5-3-6-10-19/h3-12,15-16H,13-14H2,1-2H3 |
InChI Key |
FYIGYBWLWKQJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCCC3=C(N(N=C32)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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